4,4'-Dimethylaminorex Hydrochloride

transporter inhibition IC50 SERT

4,4'-Dimethylaminorex hydrochloride is the only aminorex congener with a balanced serotonin-norepinephrine-dopamine releasing profile, uniquely inhibiting VMAT2 at potencies comparable to MDMA. Unlike DA-selective 4-MAR or SERT-selective MDMA, it serves as an irreplaceable, TAAR1-inactive comparator for dissecting transporter-mediated release dynamics. This certified reference material is essential for forensic toxicology and advanced neuropharmacology research requiring a genuine triple-releaser/VMAT2 inhibitor phenotype.

Molecular Formula C₁₁H₁₅ClN₂O
Molecular Weight 226.7
Cat. No. B1151185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dimethylaminorex Hydrochloride
Synonyms4-Methyl-5-(p-tolyl)-4,5-dihydrooxazol-2-amine Hydrochloride; 
Molecular FormulaC₁₁H₁₅ClN₂O
Molecular Weight226.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dimethylaminorex Hydrochloride – A Potent and Balanced SNDRA for Neuroscience and Forensic Reference Research


4,4'-Dimethylaminorex hydrochloride (4,4'-DMAR HCl; CAS 1823320-23-5) is the hydrochloride salt of cis-(±)-4,4'-dimethylaminorex, a synthetic 2-amino-5-aryloxazoline derivative. Originally emerging on the illicit market as a designer stimulant, 4,4'-DMAR has gained scientific attention as a research tool due to its potent and unusually well-balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA) profile, a mechanism that distinguishes it from most amphetamine-class reference compounds [1]. In vitro, 4,4'-DMAR functions primarily as a substrate-type releaser at all three plasmalemmal monoamine transporters, and also potently interacts with the vesicular monoamine transporter 2 (VMAT2) at potencies comparable to MDMA [1] [2].

Why 4,4'-Dimethylaminorex Hydrochloride Cannot Be Substituted by Off-the-Shelf Aminorex Analogs


Aminorex-class compounds exhibit widely divergent functional selectivity at monoamine transporters depending on the number and position of methyl substituents. While aminorex itself preferentially releases norepinephrine and dopamine, and 4-methylaminorex (4-MAR) acts as a potent dopamine/norepinephrine releaser with minimal serotonergic activity, 4,4'-DMAR uniquely combines high potency at the serotonin transporter (SERT) with potent dopaminergic and noradrenergic release—a balanced SNDRA profile not replicated by any other aminorex congener [1] [2]. Its DA/SERT inhibition ratio (0.4) is fivefold higher than that of MDMA (0.08), indicating a markedly different serotonergic-to-dopaminergic balance [2]. Moreover, 4,4'-DMAR additionally inhibits VMAT2 at potencies comparable to MDMA, a property absent in 4-MAR and 3,4-DMAR [1]. Simply sourcing “aminorex” or “4-methylaminorex” as a research compound therefore provides a fundamentally different pharmacological tool that will not recapitulate the balanced triple-releaser phenotype that defines 4,4'-DMAR.

Product-Specific Quantitative Evidence for 4,4'-Dimethylaminorex Hydrochloride


Monoamine Transporter Inhibition Potency: 4,4'-DMAR vs. MDMA and 4-MAR (IC50)

In HEK293 cells stably expressing human monoamine transporters, 4,4'-DMAR inhibited all three transporters with IC50 values below 1 µM, demonstrating greater overall inhibitory potency than MDMA. Critically, the DA/SERT inhibition ratio for 4,4'-DMAR (0.4) is five times higher than that of MDMA (0.08), quantitatively confirming a more balanced serotonergic-to-dopaminergic inhibition profile compared to the highly SERT-selective MDMA [1]. In contrast, 4-MAR preferentially inhibited NET and DAT, and 3,4-DMAR showed only weak NET inhibition with no relevant DAT or SERT activity [1].

transporter inhibition IC50 SERT DAT NET HEK293

Monoamine Release EC50: 4,4'-DMAR Compared to Aminorex and cis-4-MAR in Rat Brain Synaptosomes

In rat brain synaptosomal release assays, cis-4,4'-DMAR releases NE, DA, and 5-HT with EC50 ranges of 11.8–31.6 nM, 8.6–24.4 nM, and 17.7–59.9 nM, respectively, demonstrating a highly potent and balanced SNDRA profile. By comparison, aminorex releases DA with EC50 9.1–49.4 nM but 5-HT with EC50 193–414 nM, yielding a DA/5-HT selectivity gap of >10-fold [1]. cis-4-MAR releases NE (EC50 4.8 nM) and DA (EC50 1.7 nM) very potently but 5-HT only at EC50 53.2 nM—a 31-fold selectivity for DA over 5-HT [1]. Thus, only 4,4'-DMAR provides sub-100 nM potency across all three monoamines simultaneously.

monoamine release EC50 SNDRA synaptosome rat brain

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Functional Differentiation from Other Aminorex Analogs

4,4'-DMAR inhibits VMAT2 in both rat phaeochromocytoma (PC12) cells and human striatal synaptic vesicles at a potency similar to MDMA; this activity is absent or not reported for aminorex and 4-MAR [1]. VMAT2 inhibition disrupts vesicular monoamine storage, a mechanism linked to long-term neurotoxic potential and distinct from plasmalemmal transporter-mediated release alone [1].

VMAT2 vesicular transport MDMA neurotoxicity PC12 cells

Receptor Binding Selectivity: Negligible Off-Target Affinity Across Aminorex Derivatives

All three aminorex analogs (4,4'-DMAR, 4-MAR, 3,4-DMAR) showed negligible binding affinity (Ki >2 µM) across a broad panel of monoamine receptors including 5-HT1A, 5-HT2A, 5-HT2C, adrenergic α1A/α2A, and dopamine D1–D3 receptors [1]. However, uniquely among MRAs, 4,4'-DMAR is inactive as a trace amine-associated receptor 1 (TAAR1) agonist, whereas many other monoamine releasers (including amphetamine and methamphetamine) activate TAAR1 and thereby auto-inhibit their own release efficacy [2]. The absence of TAAR1-mediated auto-inhibition may contribute to sustained and unconstrained monoamine efflux.

receptor binding 5-HT2A TAAR1 selectivity off-target

Recommended Research and Industrial Application Scenarios for 4,4'-Dimethylaminorex Hydrochloride


Standard Reference Material for Triple-Releaser (SNDRA) Pharmacology Studies

For academic and pharmaceutical laboratories investigating structure-activity relationships (SAR) of monoamine releasing agents, 4,4'-DMAR HCl provides a rare reference standard that simultaneously releases serotonin, norepinephrine, and dopamine at nanomolar EC50 with balanced potency [1]. Unlike the highly DAT-selective 4-MAR or the SERT-selective MDMA, 4,4'-DMAR fills a critical gap in the reference compound toolkit for defining the triple-releaser pharmacophore.

Forensic Toxicology: Certified Reference for NPS Identification and Quantification

Given its association with numerous fatalities and its status as a controlled substance in multiple jurisdictions, 4,4'-DMAR HCl is an essential certified reference material for forensic toxicology laboratories. Its mass spectra, chromatographic retention data, and metabolic profile (carboxylated, hydroxylated, and hydrolyzed phase I metabolites; CYP2D6-dependent metabolism) are well-characterized, enabling unambiguous identification in biological matrices [2].

In Vitro Neurotoxicity and VMAT2 Interaction Studies

Investigators studying the intersection of plasmalemmal transporter-mediated release and vesicular storage disruption can use 4,4'-DMAR HCl as a model compound that concurrently engages DAT/NET/SERT as a substrate releaser and inhibits VMAT2 at MDMA-comparable potency [3]. This dual mechanism is not offered by aminorex, 4-MAR, or 3,4-DMAR, making 4,4'-DMAR uniquely suited for studies addressing combined presynaptic neurotoxicity mechanisms.

TAAR1-Independent Monoamine Release Model Development

For researchers seeking to dissect TAAR1-dependent vs. TAAR1-independent components of monoamine releaser pharmacology, 4,4'-DMAR HCl serves as a critical TAAR1-inactive comparator to amphetamine and methamphetamine [4]. Its use eliminates the auto-inhibitory confound that TAAR1 activation introduces, enabling cleaner interpretation of transporter-mediated release dynamics in both in vitro and in vivo experimental designs.

Quote Request

Request a Quote for 4,4'-Dimethylaminorex Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.